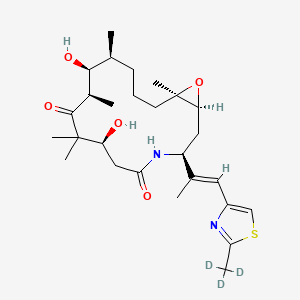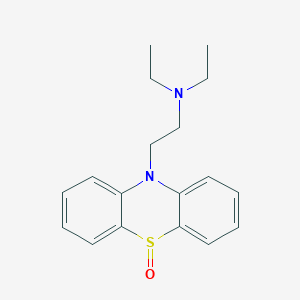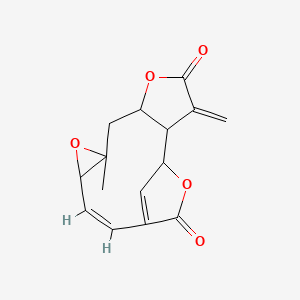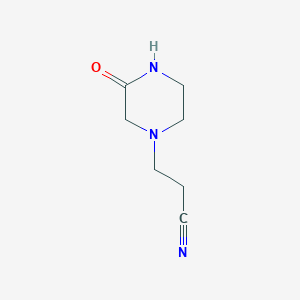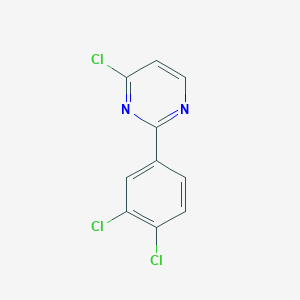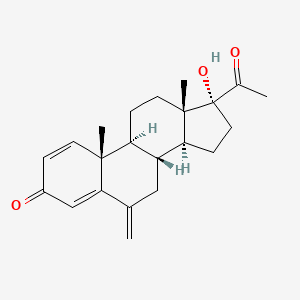
1,8-Dibromo-3,6-dichloro-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dibromo-3,6-dichlorocarbazole is a halogenated derivative of carbazole, a heterocyclic aromatic organic compound Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as building blocks for various chemical syntheses
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dibromo-3,6-dichlorocarbazole can be synthesized through halogenation reactions. One common method involves the bromination and chlorination of carbazole using halogenating agents such as bromine and chlorine in the presence of catalysts. For example, the enzymatic synthesis of bromo- and chlorocarbazoles can be achieved using chloroperoxidase from Caldariomyces fumago in water . The reaction conditions typically involve the use of hydrogen peroxide, bromide, and chloride ions in varying substrate ratios and enzyme concentrations.
Industrial Production Methods
Industrial production of 1,8-dibromo-3,6-dichlorocarbazole may involve large-scale halogenation processes using similar halogenating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1,8-Dibromo-3,6-dichlorocarbazole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogenating agents such as bromine and chlorine, often in the presence of catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide and reducing agents like sodium borohydride can be used.
Nucleophilic Substitution: Nucleophiles such as amines and thiols can be used to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions include various halogenated carbazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,8-Dibromo-3,6-dichlorocarbazole has several scientific research applications, including:
Organic Electronics: The compound can be used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Halogenated carbazoles have shown potential as therapeutic agents due to their biological activity.
Environmental Studies: The compound is studied for its environmental impact and potential as a pollutant.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,8-dibromo-3,6-dichlorocarbazole involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The halogen atoms enhance its reactivity, allowing it to form stable complexes with various substrates. The compound’s ability to undergo electrophilic substitution makes it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichlorocarbazole
- 3,6-Dibromocarbazole
- 1,3,6,8-Tetrabromocarbazole
- 1,3,6,8-Tetrachlorocarbazole
Uniqueness
1,8-Dibromo-3,6-dichlorocarbazole is unique due to the specific positions of the bromine and chlorine atoms on the carbazole ring.
Properties
CAS No. |
100131-03-1 |
|---|---|
Molecular Formula |
C12H5Br2Cl2N |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
1,8-dibromo-3,6-dichloro-9H-carbazole |
InChI |
InChI=1S/C12H5Br2Cl2N/c13-9-3-5(15)1-7-8-2-6(16)4-10(14)12(8)17-11(7)9/h1-4,17H |
InChI Key |
QIZKWIUIKHLXJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Cl)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


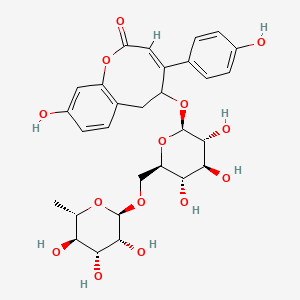
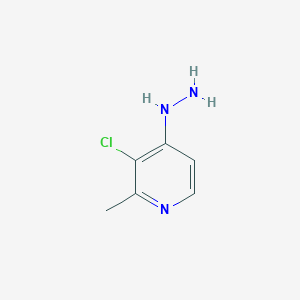
![1'-((5-Methyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13446905.png)
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)
